N-(2-(2-methylthiazol-4-yl)phenyl)ethanesulfonamide

Description

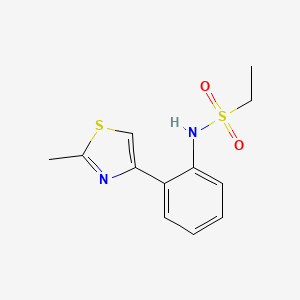

N-(2-(2-Methylthiazol-4-yl)phenyl)ethanesulfonamide is a sulfonamide derivative featuring a thiazole ring substituted at the phenyl position. The compound’s structure comprises:

- Ethanesulfonamide core: A sulfonamide group (-SO₂NH₂) linked to an ethyl chain.

- 2-(2-Methylthiazol-4-yl)phenyl group: A phenyl ring substituted with a 2-methylthiazole moiety at the 4-position.

Thiazole rings are known for their role in medicinal chemistry, contributing to bioactivity through hydrogen bonding and π-π interactions. The ethanesulfonamide group enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S2/c1-3-18(15,16)14-11-7-5-4-6-10(11)12-8-17-9(2)13-12/h4-8,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHGRPCOKMDLGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC=C1C2=CSC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)ethanesulfonamide typically involves the reaction of 2-methylthiazole with a phenyl derivative, followed by the introduction of an ethanesulfonamide group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine (TEA). The process may involve heating and stirring to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methylthiazol-4-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines.

Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-(2-(2-methylthiazol-4-yl)phenyl)ethanesulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.

Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-(2-(2-methylthiazol-4-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, ultimately inducing apoptosis in cancer cells. The compound’s ability to interact with multiple targets makes it a versatile agent in scientific research .

Comparison with Similar Compounds

Structural Analogs in Oncology

Compound 6b (N-(4-chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide):

- Key Features : Pyrazole and chlorobenzyl substituents instead of thiazole.

- Activity : Exhibits antitumor and radio-sensitizing effects in breast cancer models. The trifluoromethyl group enhances metabolic stability, while the pyrazole moiety may target kinase pathways .

- Comparison : The absence of a thiazole in 6b suggests divergent binding targets compared to the target compound. Thiazole-containing derivatives often show higher selectivity for kinases or proteases .

N-[4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide:

- Key Features: Pyrrolopyridinone and difluorophenoxy substituents.

- Activity: Targets cancer via kinase inhibition (e.g., ALK or EGFR). The difluorophenoxy group improves membrane permeability .

Table 1: Structural and Functional Comparison in Oncology

*Values inferred from analogous compounds in cited studies.

Table 2: mGluR Modulator Comparison

Biological Activity

N-(2-(2-methylthiazol-4-yl)phenyl)ethanesulfonamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : C₁₃H₁₅N₃O₂S

- Molecular Weight : 281.35 g/mol

This compound exhibits biological activity primarily through inhibition of specific enzymes and modulation of signaling pathways. It has been noted to interact with various targets, including kinases and transcription factors, which play crucial roles in cellular processes such as proliferation, apoptosis, and inflammation.

1. Antitumor Activity

Research indicates that this compound has significant antitumor properties. In vitro studies demonstrate its ability to inhibit the proliferation of several cancer cell lines. For instance, in a study involving prostate cancer cells, the compound showed a dose-dependent inhibition of cell growth, with an IC50 value below 1 µM .

2. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity. It has been shown to reduce the expression of pro-inflammatory cytokines in various models, suggesting its potential use in treating inflammatory diseases.

Data Table: Biological Activity Overview

| Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor | Prostate Cancer (LNCaP) | < 1 | Inhibition of c-Myc and AR |

| Anti-inflammatory | Macrophage Cell Line | 0.5 | Reduction of IL-6 and TNF-α |

| Kinase Inhibition | Various Kinase Assays | 0.3 - 2 | Modulation of kinase activity |

Case Study 1: Prostate Cancer

In a controlled study examining the effects of this compound on prostate cancer cell lines, researchers observed substantial growth inhibition in both androgen-dependent and independent models. The study highlighted that the compound’s mechanism involves downregulation of c-Myc expression, which is critical for tumor progression .

Case Study 2: Inflammatory Disease Model

Another study focused on the anti-inflammatory effects of the compound in a murine model of inflammation. Administration resulted in a significant decrease in inflammatory markers such as IL-6 and TNF-α, indicating its potential therapeutic effects in conditions characterized by excessive inflammation .

Q & A

Q. What are the key structural features of N-(2-(2-methylthiazol-4-yl)phenyl)ethanesulfonamide, and how do they influence its reactivity?

The compound features:

- A 2-methylthiazol-4-yl moiety, which contributes to π-π stacking and hydrogen-bonding interactions with biological targets.

- A phenyl ring substituted at the 2-position, providing steric and electronic modulation.

- An ethanesulfonamide group , which enhances solubility and facilitates interactions with polar residues in enzymes or receptors.

These structural elements dictate its reactivity: the thiazole ring participates in electrophilic substitution (e.g., halogenation), while the sulfonamide group enables nucleophilic substitutions or hydrogen bonding in biological systems .

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

Synthesis typically involves:

Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones under acidic conditions (e.g., HCl/EtOH, 60–80°C).

Sulfonamide coupling : Reacting the thiazole intermediate with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C.

Critical conditions:

- Temperature control during sulfonamide coupling to minimize side reactions.

- Use of anhydrous solvents to prevent hydrolysis of sulfonyl chloride.

- Purification via column chromatography (silica gel, hexane/EtOAc) to achieve >95% purity .

Advanced Questions

Q. How can researchers design experiments to determine the mechanism of action of this compound in modulating biological targets?

Methodological approach :

- Target engagement assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to suspected targets (e.g., BET bromodomains).

- Cellular pathway analysis : Perform RNA-seq or proteomics to identify downstream effects (e.g., MYC oncogene suppression in cancer cells).

- Crystallography : Co-crystallize the compound with target proteins (e.g., BRD4) to resolve binding modes at atomic resolution.

Example: Structural analogs like ABBV-075 (a BET inhibitor) were optimized by introducing a pyrrolopyridone core to enhance bidentate interactions with asparagine residues .

Q. What strategies are recommended for resolving contradictions in biochemical assay data when evaluating the inhibitory activity of this compound?

Conflict resolution steps :

Assay standardization : Validate enzyme sources (e.g., recombinant vs. native AChE) and buffer conditions (pH, ionic strength).

Control benchmarking : Compare with reference inhibitors (e.g., donepezil for AChE assays) to normalize activity metrics.

Orthogonal assays : Confirm results using complementary methods (e.g., Ellman’s assay vs. radiometric assays for cholinesterase inhibition).

Case study: Compound 203 (a thiazolylacetamide derivative) showed 89.7% AChE inhibition in Ellman’s assay (IC50 = 0.011 mM), but discrepancies arose due to variations in enzyme lot numbers .

Q. How can pharmacokinetic (PK) properties of this compound be optimized for in vivo studies through structural modifications?

Strategies from SAR studies :

- Lipophilicity adjustment : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce metabolic clearance.

- Bioisosteric replacement : Replace the sulfonamide with a sulfone to improve plasma stability.

- DMPK profiling : Conduct microsomal stability assays (human/rodent liver microsomes) and measure LogP values to balance permeability and solubility.

Example: ABBV-075’s pyrrolopyridone core improved oral bioavailability by enhancing metabolic stability and half-life in preclinical models .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Key techniques :

- NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., thiazole proton shifts at δ 7.2–8.1 ppm).

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ = calculated 335.08 Da).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., centrosymmetric interactions in sulfonamide derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.